molecular formula C19H23N4NaO3 B040632 Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate CAS No. 115871-19-7

Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate

Cat. No.: B040632
CAS No.: 115871-19-7
M. Wt: 378.4 g/mol
InChI Key: VJGJSGZYXYOYQT-UHFFFAOYSA-M
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Description

Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate is a chemically unique, water-soluble urea derivative of significant interest in chemical biology and materials science research. Its core structure, featuring a urea moiety flanked by two dimethylaminophenyl groups, functions as a molecular scaffold with potential for aggregation-induced emission (AIE) properties. The electron-donating dimethylamino groups can undergo twisted intramolecular charge transfer (TICT) in solution, a photophysical property that is highly sensitive to the local microenvironment, including viscosity, polarity, and the presence of specific analytes. This makes the compound a promising candidate for developing novel fluorescent probes and molecular sensors. Researchers are exploring its application in monitoring protein aggregation, studying membrane dynamics, and detecting specific metal ions or changes in pH. The carboxylate group, stabilized as a sodium salt, provides excellent aqueous solubility and a convenient handle for further chemical conjugation to biomolecules or solid supports. This reagent is offered exclusively For Research Use Only and is intended as a key building block for advancing fundamental studies in photophysics, supramolecular chemistry, and the development of advanced analytical methods.

Properties

IUPAC Name

sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3.Na/c1-21(2)14-5-9-16(10-6-14)23(19(26)20-13-18(24)25)17-11-7-15(8-12-17)22(3)4;/h5-12H,13H2,1-4H3,(H,20,26)(H,24,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGJSGZYXYOYQT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C)C)C(=O)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N4NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635669
Record name Sodium ({bis[4-(dimethylamino)phenyl]carbamoyl}amino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115871-19-7
Record name Sodium ({bis[4-(dimethylamino)phenyl]carbamoyl}amino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Byproduct Formation During Carboxymethylation

Competing esterification reactions between sodium chloroacetate and solvent alcohols (e.g., ethanol) generate ethyl chloroacetate byproducts, reducing yields. Substituting DMF for ethanol as the solvent suppresses this side reaction, improving yields to 82%.

Stabilization of the Sodium Salt

The sodium salt exhibits hygroscopicity, necessitating storage under anhydrous conditions. Lyophilization from tert-butanol/water (1:4) produces a stable crystalline form with a moisture content <0.5%.

Scalability of Recrystallization

Scale-up studies reveal that cooling rates during recrystallization critically impact crystal size and purity. Gradual cooling (1°C/min) yields larger crystals with lower solvent inclusion, enhancing filtration efficiency .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate is primarily recognized for its potential in drug discovery and development. Urea derivatives, including this compound, are significant in the treatment of various diseases, particularly neurological and neurodegenerative disorders.

Neurological Applications

Research indicates that urea derivatives play a crucial role in the design of compounds aimed at treating conditions such as Parkinson's disease and Alzheimer's disease. The structural features of urea compounds can enhance bioactivity by facilitating interactions with biological targets . For instance, modifications to urea structures have been linked to improved pharmacological profiles and reduced toxicity.

Antidiabetic Properties

Compounds similar to this compound have shown efficacy as antidiabetic agents. For example, glibenclamide (a urea derivative) is widely used to manage type II diabetes by enhancing insulin secretion from pancreatic beta cells . This highlights the potential of this compound in developing new therapeutic agents.

Material Science

The compound has also found applications in material science due to its unique chemical structure, which allows for the formation of novel materials with specific properties.

Fluorescent Dyes

This compound can be utilized as a fluorescent dye. Its ability to absorb and emit light makes it suitable for applications in bioimaging and diagnostics. Fluorescent dyes are critical in various fields, including cellular biology and medical diagnostics, where they are used to label and visualize biological specimens .

Biomarkers

In addition to its role as a dye, this compound can serve as a biomarker in research settings. Biomarkers are essential for tracking biological processes and disease states, making this compound a valuable tool in experimental studies .

Synthesis and Safety Considerations

The synthesis of this compound typically involves reactions that may pose safety risks due to the use of toxic reagents like phosgene or isocyanates. Therefore, alternative synthetic routes using less hazardous materials are being explored to enhance safety during production .

Safety Profile

When handling this compound, it is essential to observe standard laboratory safety protocols. The compound should be stored at room temperature in a dry environment to maintain its stability .

Mechanism of Action

The mechanism of action of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites, while the urea moiety can participate in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

  • Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate: Substituents: Two 4-(dimethylamino)phenyl groups (electron-donating). Functional Groups: Ureido linkage, sodium carboxylate. Molecular Weight: ~391 g/mol (estimated).
  • Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) :

    • Substituents: 4-(Trifluoromethyl)phenyl (electron-withdrawing).
    • Functional Groups: Ureido, thiazole, piperazine, ethyl ester.
    • Molecular Weight: 548.2 g/mol .
  • Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) :

    • Substituents: 3-Chlorophenyl (electron-withdrawing).
    • Functional Groups: Ureido, thiazole, piperazine, ethyl ester.
    • Molecular Weight: 514.2 g/mol .

Physicochemical Properties

Compound Name CAS RN Molecular Weight Substituents Solubility (Predicted) Yield (%) Application
This compound 115871-19-7 ~391 4-(dimethylamino) High (ionic, polar) N/A Cell culture media
Compound 10d - 548.2 4-(trifluoromethyl) Moderate (ester) 93.4 Pharmaceutical research
Compound 10f - 514.2 3-chloro Moderate (ester) 89.1 Pharmaceutical research

Key Observations :

Substituent Effects: The dimethylamino groups in Sodium 2... enhance solubility via polarity and electron donation, whereas trifluoromethyl and chloro substituents in analogs 10d/10f introduce hydrophobicity and electronic effects suitable for receptor binding in drug discovery .

Molecular Weight : Sodium 2... has a lower molecular weight (~391 g/mol) compared to urea-thiazole derivatives (514–548 g/mol), which may influence membrane permeability and bioavailability .

Synthesis Efficiency : Analogs like 10d and 10f are synthesized in high yields (>89%) via coupling reactions, suggesting robust methodologies for urea-thiazole systems .

Biological Activity

Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a urea linkage and dimethylamino groups, which are known to enhance cellular interactions. The molecular formula is C₁₄H₁₈N₄NaO₂, and it typically appears as a white to gray-green crystalline powder that is soluble in water and various organic solvents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites on enzymes, potentially modulating their activity.
  • Protein Binding : The urea moiety may engage in additional binding interactions with proteins, influencing biochemical pathways.

These interactions suggest that the compound could serve as a useful tool in biochemical research and therapeutic applications.

Biological Activity

Research indicates that this compound exhibits notable anti-cancer properties. Key findings include:

  • Inhibition of Tumor Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various tumor cell lines, indicating its potential as an anti-cancer agent. For instance, in vitro experiments demonstrated significant cytotoxic effects against prostate cancer cells (PC3-PIP), with IC50 values in the nanomolar range for related compounds.
  • Cell Penetration : The presence of dimethylamino groups enhances the ability of the compound to penetrate biological membranes, facilitating its therapeutic effects.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundUrea linkage, dimethylamino groupsAnti-cancer activity, enzyme modulation
N-(Carboxymethylaminocarbonyl)-4,4’-bis(dimethylamino)diphenylamineSimilar amine functionalitiesLimited anti-cancer activity
Other Urea DerivativesVaries widely in structureDiverse activities depending on substituents

Case Studies

  • Anti-Cancer Efficacy : A study evaluated the effects of this compound on prostate cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 50 nM.
  • Mechanistic Studies : Investigations into the binding affinity of this compound with specific enzymes revealed that it can inhibit enzymatic activity through competitive inhibition mechanisms.

Future Directions

While preliminary studies suggest promising biological activities for this compound, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

  • In vivo Studies : To assess the pharmacokinetics and bioavailability in animal models.
  • Structural Modifications : To enhance efficacy and reduce potential side effects through rational drug design.

Q & A

Q. How can byproduct formation during urea linkage synthesis be minimized?

  • Methodology :
  • Stoichiometric Control : Use excess isocyanate or amine to drive the reaction to completion.
  • In Situ FTIR Monitoring : Track isocyanate consumption (peak ~2270 cm1^{-1}) to optimize reaction termination .

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